molecular formula C24H26NO6- B12360169 Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)-

Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)-

Cat. No.: B12360169
M. Wt: 424.5 g/mol
InChI Key: XXXSUGLINJXRGT-OAHLLOKOSA-M
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Description

Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)- (hereafter referred to as Compound A) is a chiral, Fmoc-protected amino acid derivative. Its structure features:

  • A pentanedioic acid backbone with a stereogenic center at the 3R position.
  • An Fmoc group [(9H-fluoren-9-ylmethoxy)carbonyl] on the amino moiety at position 3, providing UV detectability and temporary protection for peptide synthesis.
  • A tert-butyl ester at the 1-carboxyl group, enhancing solubility in organic solvents and stability under acidic conditions .

This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce sterically hindered or protected glutamic acid analogs. Its tert-butyl ester is cleaved under strong acidic conditions (e.g., trifluoroacetic acid), while the Fmoc group is removed via mild base (e.g., piperidine) .

Properties

Molecular Formula

C24H26NO6-

Molecular Weight

424.5 g/mol

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)13-15(12-21(26)27)25-23(29)30-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/p-1/t15-/m1/s1

InChI Key

XXXSUGLINJXRGT-OAHLLOKOSA-M

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)- typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve automated peptide synthesizers that can handle large-scale reactions efficiently. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of this compound is in the synthesis of peptides. The Fmoc group allows for the selective protection of amino acids during solid-phase peptide synthesis (SPPS). This method is crucial for constructing complex peptides that may serve as potential therapeutic agents or research tools.

Case Study: Synthesis of Anticancer Peptides

Research has demonstrated the successful use of Fmoc-protected amino acids, including pentanedioic acid derivatives, to create peptide mimetics targeting protein-protein interactions involved in cancer progression. These peptides have shown promising results in binding affinity and specificity towards their targets .

Drug Development

The compound's structure makes it a candidate for drug development, particularly in designing inhibitors for specific biological pathways. Its ability to mimic natural substrates can facilitate the design of small molecules that modulate enzyme activity or receptor interactions.

Case Study: Inhibition of Polo-like Kinase 1

Recent studies have focused on using similar compounds to develop inhibitors targeting Polo-like Kinase 1 (Plk1), a critical enzyme in cell division. By modifying the pentanedioic acid backbone, researchers have created potent inhibitors that disrupt Plk1 function and exhibit anticancer properties .

Biochemical Research

In biochemical research, this compound can serve as a building block for creating various derivatives that are useful in studying metabolic pathways and enzyme mechanisms. Its derivatives can be utilized to explore interactions within cellular systems.

Example: Investigation of Nod1 Agonists

Pentanedioic acid derivatives have been synthesized to study their role as Nod1 agonists, which are involved in immune responses. The incorporation of the Fmoc group allows for the exploration of different acylation patterns that enhance biological activity .

Mechanism of Action

The mechanism of action of this compound involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The compound can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Key Observations :

  • The tert-butyl ester in Compound A distinguishes it from free carboxylate derivatives (e.g., Fmoc-Glu-OtBu), offering tailored solubility and deprotection kinetics .
  • Hydroxamate analogs (e.g., 2-(hydroxycarbamoylmethyl)pentanedioic acid) prioritize enzyme inhibition over peptide synthesis, emphasizing functional group versatility .

Material Science and Conductance

Compared to 1,4-benzenedicarboxylic acid , pentanedioic acid derivatives exhibit lower single-molecule junction formation probability (33% vs. 51%) due to reduced π-conjugation. Compound A ’s Fmoc group may further disrupt conductance, though this remains unexplored .

Physicochemical and Metabolic Properties

Solubility and Stability

  • LogP : The tert-butyl ester increases hydrophobicity (predicted logP ≈ 3.5) compared to free pentanedioic acid (logP = −0.5) .
  • Stability : The Fmoc group is base-labile, while the tert-butyl ester resists nucleophilic attack, enabling orthogonal deprotection .

Metabolic Considerations

Endogenous pentanedioic acid is a metabolite in amino acid catabolism. Accumulation (e.g., in pentanedioic aciduria) causes encephalopathy due to toxic byproducts. Compound A’s esterification likely alters its metabolic fate, avoiding endogenous accumulation .

Biological Activity

Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, commonly referred to as Fmoc-DL-glutamic acid, is a derivative of glutamic acid that serves critical roles in peptide synthesis and biochemical research. Its unique structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is instrumental in the synthesis of peptides by protecting the amino group during coupling reactions. This compound has garnered attention due to its diverse biological activities and applications in medicinal chemistry.

  • Molecular Formula : C20H21NO4
  • Molecular Weight : Approximately 369.37 g/mol
  • CAS Number : 247217-28-3

Biological Activities

The biological activity of Fmoc-DL-glutamic acid is primarily linked to its role as a peptide building block. It exhibits several key activities:

  • Peptide Synthesis : The Fmoc group allows for the selective protection of amino groups, facilitating the synthesis of complex peptides. This process is crucial for developing biologically active compounds that mimic natural peptides.
  • Interaction with Biological Targets : Fmoc-DL-glutamic acid can interact with various receptors and enzymes, influencing numerous biological pathways. Notably, it has been studied for its potential effects on neurotransmitter receptors and signaling pathways involved in neuroprotection and inflammation.

The mechanism of action for Fmoc-DL-glutamic acid involves the formation of peptide bonds during peptide synthesis. The Fmoc group protects the amine group from undesired reactions while allowing for the coupling of other amino acids. Once the desired peptide is synthesized, the Fmoc group can be removed under mild basic conditions, revealing the free amine for further functionalization or biological activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Peptide SynthesisUtilized as a protecting group in peptide synthesis
Neuroprotective EffectsPotential interactions with neurotransmitter receptors; studied for neuroprotection
Enzyme InteractionInfluences various enzymatic pathways; studied in drug development
Antimicrobial PropertiesExhibits antimicrobial activity against specific pathogens

Case Study: Neuroprotective Effects

A study investigated the neuroprotective properties of peptides synthesized using Fmoc-DL-glutamic acid. The results indicated that specific peptides exhibited significant protective effects against oxidative stress in neuronal cell lines. This suggests that derivatives of Fmoc-DL-glutamic acid could be developed into therapeutic agents for neurodegenerative diseases.

Applications in Drug Development

Fmoc-DL-glutamic acid has been explored for its potential in drug development due to its ability to form stable peptide structures that can interact with biological targets effectively. The compound's stability and reactivity make it a valuable candidate for creating novel therapeutics aimed at various diseases, including cancer and metabolic disorders.

Q & A

Q. What are the recommended synthetic protocols for this compound, and how can reaction conditions be optimized?

The compound is synthesized via Fmoc-protection strategies common in peptide chemistry. A general procedure involves:

  • Step 1 : Activation of the carboxyl group using coupling agents like DCC or HOBt in anhydrous dichloromethane (DCM) .
  • Step 2 : Reaction with tert-butanol under basic conditions (e.g., DIEA) to form the ester .
  • Step 3 : Purification via silica gel chromatography (hexane/EtOAc gradients) .
    Optimization : Adjust reaction temperature (–10°C to 20°C) and stoichiometry (1.0–1.2 equiv. of base) to minimize racemization .

Q. How can the compound’s purity and structural integrity be validated?

  • Analytical Methods :
    • 1H/13C NMR : Confirm stereochemistry and tert-butyl/Fmoc group integrity. Key signals: Fmoc aromatic protons (~7.2–7.8 ppm), tert-butyl (1.4 ppm, singlet) .
    • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
    • HPLC : Use reverse-phase C18 columns (ACN/water gradients) to assess purity (>95%) .

Q. What are the storage and stability considerations for this compound?

  • Storage : –20°C under inert gas (argon) to prevent hydrolysis of the ester group .
  • Stability Tests : Monitor degradation via TLC or HPLC after 24-hour exposure to room temperature, light, or humidity .

Advanced Research Questions

Q. How can chiral purity be ensured during synthesis, and what analytical techniques detect enantiomeric excess?

  • Chiral Control : Use (3R)-configured starting materials and chiral auxiliaries. Avoid prolonged exposure to basic conditions to prevent epimerization .
  • Analysis :
    • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/IPA eluents .
    • Circular Dichroism (CD) : Compare spectra to enantiomerically pure standards .

Q. How does the tert-butyl ester group influence solubility and downstream reactivity in peptide synthesis?

  • Solubility : The tert-butyl ester enhances solubility in organic solvents (DCM, DMF), facilitating solid-phase peptide synthesis (SPPS) .
  • Reactivity : Stable under Fmoc deprotection conditions (20% piperidine/DMF) but cleaved with TFA for final deprotection .

Q. What are common side reactions during Fmoc deprotection, and how can they be mitigated?

  • Side Reactions :
    • Fmoc-β-alanine formation : Caused by prolonged piperidine exposure.
    • Amino group oxidation : Occurs under aerobic conditions.
  • Mitigation :
    • Limit deprotection time to 10–15 minutes .
    • Use argon-purged reaction environments .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in NMR data for structurally similar derivatives?

  • Case Study : For compounds with tert-butyl/Fmoc groups, overlapping signals in 1H NMR can be resolved via 2D NMR (HSQC, HMBC) to assign quaternary carbons and confirm regiochemistry .
  • Example : In (R)-configured analogs, NOESY confirms spatial proximity of Fmoc protons to the chiral center .

Q. What strategies improve yield in large-scale synthesis?

  • Scale-Up Adjustments :
    • Replace DCM with THF for better solvent recovery.
    • Use continuous-flow reactors for esterification steps to enhance reproducibility .

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